molecular formula C13H20Cl2N2 B1372553 [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine CAS No. 1038251-05-6

[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine

Cat. No.: B1372553
CAS No.: 1038251-05-6
M. Wt: 275.21 g/mol
InChI Key: SQFJTTVKYAOHQX-UHFFFAOYSA-N
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Description

[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is a synthetic organic compound with the molecular formula C13H20Cl2N2 It is characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to a dimethylamino-methylpropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and 2-(dimethylamino)-2-methylpropan-1-amine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,4-dichlorobenzyl chloride is added dropwise to a solution of 2-(dimethylamino)-2-methylpropan-1-amine in the chosen solvent, along with the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl and dimethylamino groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-Dichlorophenyl)methyl]amine
  • [(3,4-Dichlorophenyl)methyl][2-(methylamino)-2-methylpropyl]amine
  • [(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-ethylpropyl]amine

Uniqueness

[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine is unique due to the specific combination of the dichlorophenyl and dimethylamino-methylpropylamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-N-[(3,4-dichlorophenyl)methyl]-2-N,2-N,2-trimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2/c1-13(2,17(3)4)9-16-8-10-5-6-11(14)12(15)7-10/h5-7,16H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFJTTVKYAOHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1=CC(=C(C=C1)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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